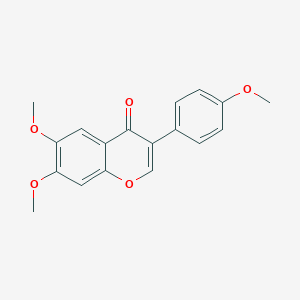

4',6,7-Trimethoxyisoflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350937 | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798-61-8 | |

| Record name | 7-O-Methylafromosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4',6,7-Trimethoxyisoflavone: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',6,7-Trimethoxyisoflavone is a methoxy-substituted isoflavonoid of significant interest due to its potential pharmacological activities. Despite the rich natural diversity of isoflavones, extensive literature searches have not revealed any documented natural sources for the 4',6,7-trimethoxy substitution pattern. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its chemical synthesis and reported biological effects. Detailed synthetic protocols, quantitative data, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.

Natural Sources and Occurrence

As of the latest available scientific literature, This compound has not been isolated from any natural source. While many other methoxylated isoflavones are found in a variety of plants, this specific isomer appears to be known primarily as a synthetic compound. Research into the phytochemical composition of numerous plant families, including those rich in other isoflavonoids like Fabaceae and Myristicaceae, has not yielded reports of its natural occurrence. Therefore, this guide will focus on the synthetic routes to obtain this compound for research and development purposes.

Chemical Synthesis

The synthesis of this compound can be achieved through established methods for isoflavone synthesis, typically involving the construction of the chromone ring onto a deoxybenzoin precursor. A general and adaptable synthetic approach is outlined below.

General Synthetic Pathway

A plausible and commonly employed route for the synthesis of this compound involves the following key steps:

-

Preparation of the Deoxybenzoin Intermediate: This involves the Friedel-Crafts acylation or a similar reaction between a suitably substituted phenol (e.g., 3,4-dimethoxyphenol) and a substituted phenylacetic acid (e.g., 4-methoxyphenylacetic acid) or its derivative.

-

Ring Closure to Form the Isoflavone Core: The deoxybenzoin intermediate is then cyclized to form the isoflavone skeleton. A common method for this is the Vilsmeier-Haack reaction or similar formylation followed by cyclization.

The following diagram illustrates a logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on common isoflavone synthesis methodologies. Optimization of reaction conditions, solvents, and purification techniques would be necessary.

Step 1: Synthesis of 2'-Hydroxy-4',5'-dimethoxychalcone

-

Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-4,5-dimethoxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in ethanol.

-

Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with constant stirring.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is acidic.

-

Isolation and Purification: The precipitated chalcone is collected by filtration, washed with cold water until neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidative Cyclization to this compound

-

Reaction Setup: Dissolve the purified 2'-hydroxy-4',5'-dimethoxychalcone (1 equivalent) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add the oxidizing agent. A common reagent for this transformation is thallium(III) nitrate (TTN) in methanol or iodine in DMSO.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of 2-24 hours, depending on the chosen reagent. Monitor the reaction by TLC.

-

Work-up: The work-up procedure will depend on the reagent used. For TTN, the reaction is often quenched, and the product extracted. For the iodine/DMSO method, the reaction mixture is typically poured into an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction.

-

Purification: The crude isoflavone is then purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Biological Activities and Signaling Pathways

While the natural occurrence of this compound is not documented, its biological activities have been a subject of investigation.

Promotion of Wound Healing

Recent studies have indicated that this compound may promote wound healing. This effect is reportedly mediated through the induction of NADPH oxidase 2 (NOX2), which in turn leads to collective cell migration and the activation of matrix metalloproteinases (MMPs).

The following diagram illustrates the proposed signaling pathway for the wound healing effects of this compound.

Experimental Protocol: In Vitro Scratch Assay for Cell Migration

This protocol describes a standard method to assess the effect of this compound on cell migration.

-

Cell Culture: Plate a suitable cell line (e.g., keratinocytes or fibroblasts) in a multi-well plate and grow to confluence.

-

Scratch Creation: Create a uniform "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.

-

Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region at each time point. A significant increase in the rate of closure in the treated groups compared to the control would indicate a pro-migratory effect.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C18H16O5 |

| Molecular Weight | 312.32 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 177-181 °C |

| Solubility | Soluble in DMSO and methanol |

Conclusion

This compound is a synthetic isoflavonoid with emerging biological activities, particularly in the context of wound healing. The absence of known natural sources for this compound underscores the importance of chemical synthesis to enable its further investigation. The protocols and data presented in this guide provide a foundational resource for researchers interested in exploring the therapeutic potential of this and other structurally related methoxyisoflavones. Future studies should focus on elucidating the detailed molecular mechanisms of its action and evaluating its efficacy and safety in preclinical models.

The Biosynthesis of 4',6,7-Trimethoxyisoflavone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavone with potential pharmacological activities. Its biosynthesis in plants involves a specialized branch of the well-established phenylpropanoid pathway, culminating in a series of hydroxylation and regiospecific O-methylation reactions. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, the enzymes involved, and their characteristics. This document also presents quantitative data on related enzymes and detailed experimental protocols to facilitate further research and metabolic engineering efforts aimed at producing this and other valuable isoflavonoids.

Introduction

Isoflavonoids are a class of phenolic secondary metabolites predominantly found in leguminous plants. They are derived from the flavonoid pathway and are characterized by a 3-phenylchroman-4-one backbone. Methylated isoflavones, such as this compound, often exhibit enhanced bioavailability and biological activity compared to their hydroxylated counterparts, making them attractive targets for drug development. Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering in plants or microbial systems.

The Core Biosynthetic Pathway of Isoflavones

The biosynthesis of isoflavones begins with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through the general phenylpropanoid pathway. This central precursor then enters the flavonoid biosynthetic pathway.

From Phenylpropanoid Pathway to the Isoflavone Scaffold

The initial steps leading to the isoflavone core are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, 4-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

-

Isoflavone Synthase (IFS): A key cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone, forming a 2-hydroxyisoflavanone intermediate.[1][2]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the unstable 2-hydroxyisoflavanone to form the corresponding isoflavone, such as genistein (from naringenin) or daidzein (from liquiritigenin).[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed from the central isoflavone intermediate, daidzein (4',7-dihydroxyisoflavone), through a series of hydroxylation and O-methylation steps. The precise order of these modifications can vary depending on the substrate specificity of the enzymes present in a particular plant species. A plausible pathway is outlined below.

Hydroxylation at the 6-Position

The introduction of a hydroxyl group at the C-6 position of the A-ring is a critical step. This reaction is catalyzed by a Flavonoid 6-Hydroxylase (F6H) , a cytochrome P450 monooxygenase. In the biosynthesis of glycitein in soybean, F6H acts on the flavanone liquiritigenin before the aryl migration catalyzed by IFS.[3] However, it is also plausible that F6H can act on the isoflavone daidzein itself.

Sequential O-Methylation

Following the formation of 4',6,7-trihydroxyisoflavone, a series of regiospecific O-methylations occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .

-

6-O-Methylation: An isoflavone 6-O-methyltransferase (I6OMT) would catalyze the transfer of a methyl group to the 6-hydroxyl group. The enzyme GmIOMT1 from soybean, which is involved in glycitein biosynthesis, is a cation-dependent OMT that methylates the 6-hydroxyl group of 6-hydroxydaidzein.[3][4]

-

7-O-Methylation: An isoflavone 7-O-methyltransferase (I7OMT) methylates the 7-hydroxyl group. Several I7OMTs have been characterized from various legumes.[1][5][6]

-

4'-O-Methylation: Finally, an isoflavone 4'-O-methyltransferase (I4'OMT) methylates the 4'-hydroxyl group on the B-ring to yield this compound.[5][7]

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous enzymes acting on similar substrates provide valuable insights.

| Enzyme Family | Enzyme Name/Source | Substrate | Product | Km (µM) | kcat (s-1) | Reference |

| Flavonoid 6-Hydroxylase | F6H (Soybean) | Liquiritigenin | 6-Hydroxyliquiritigenin | N/A | N/A | [3] |

| Isoflavone O-Methyltransferase | GmIOMT1 (Soybean) | 6-Hydroxydaidzein | Glycitein | N/A | N/A | [3][4] |

| Isoflavone O-Methyltransferase | IOMT (Alfalfa) | Daidzein | Isoformononetin (7-O-methyl daidzein) | 5.5 ± 0.5 | 0.04 | [5] |

| Isoflavone O-Methyltransferase | HI4'OMT (Medicago truncatula) | 2,7,4'-Trihydroxyisoflavanone | 2-hydroxy-7-hydroxy-4'-methoxyisoflavanone | 3.0 | N/A | [8] |

N/A: Data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Identification of Candidate Genes

A combination of bioinformatics and transcriptomics is a powerful approach to identify candidate genes encoding the biosynthetic enzymes.

Caption: Workflow for the identification of candidate biosynthetic genes.

Methodology:

-

RNA Extraction and Transcriptome Sequencing: Isolate total RNA from plant tissues known to produce this compound. Perform RNA sequencing (RNA-seq) to generate a comprehensive transcriptome dataset.

-

Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Identify putative O-methyltransferase (OMT) and cytochrome P450 (e.g., F6H) genes based on sequence homology to known flavonoid biosynthetic genes.

-

Phylogenetic Analysis: Construct phylogenetic trees to classify the candidate genes and predict their potential functions based on their relationship to characterized enzymes.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR and clone them into appropriate vectors for functional characterization.

Heterologous Expression and Characterization of Enzymes

Candidate genes are expressed in a heterologous host to produce recombinant enzymes for in vitro characterization.

Methodology:

-

Heterologous Expression: Clone the candidate genes into expression vectors suitable for E. coli or yeast. Induce protein expression and purify the recombinant enzymes.

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., 4',6,7-trihydroxyisoflavone for an OMT), the co-substrate (S-adenosyl-L-methionine for OMTs, NADPH for P450s), and an appropriate buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction and extract the products. Analyze the reaction products using HPLC and LC-MS to identify and quantify the methylated or hydroxylated isoflavones.[9][10][11]

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Caption: Workflow for the heterologous expression and characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound in plants is a multi-step process involving the core isoflavonoid pathway followed by specific hydroxylation and O-methylation reactions. While the complete pathway has not been fully elucidated in a single plant species, the identification of key enzymes such as flavonoid 6-hydroxylases and various regiospecific isoflavone O-methyltransferases in model legumes provides a strong foundation for proposing a putative pathway. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific enzymes involved in the biosynthesis of this and other valuable methylated isoflavonoids, paving the way for their enhanced production through metabolic engineering.

References

- 1. Partial reconstruction of flavonoid and isoflavonoid biosynthesis in yeast using soybean type I and type II chalcone isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. agilent.com [agilent.com]

- 11. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

4',6,7-Trimethoxyisoflavone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. These compounds are widely distributed in the plant kingdom and are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its putative signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₅ | [1] |

| Molecular Weight | 312.32 g/mol | [1] |

| Melting Point | 177-181 °C | [1] |

| Boiling Point | Data not available (predicted) | |

| Solubility | Soluble in DMSO | [2] |

| pKa | Data not available (predicted) |

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Determination of Boiling Point (Micro Method)

For compounds available in small quantities, a micro boiling point determination method is suitable.

Apparatus:

-

Thiele tube or a small beaker with high-boiling mineral oil or silicone oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Clamp and stand

Procedure:

-

Place a few drops of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or beaker filled with a high-boiling liquid (e.g., mineral oil) so that the heat is transferred evenly.

-

Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility

Solubility is a critical parameter for drug formulation and delivery. The following protocol describes a general method for determining the solubility of this compound in a given solvent.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Tightly cap the vial and vortex to ensure the solid is well-dispersed.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After the incubation period, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Determination of pKa (UV-Vis Spectrophotometry)

The pKa is a measure of the acidity of a compound and is crucial for understanding its behavior at different pH values.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffers with a range of known pH values

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions by diluting the stock solution with buffers of different known pH values. The final concentration of the isoflavone should be constant across all solutions.

-

Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each solution.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the solutions.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation.

Signaling Pathway Involvement

This compound has been reported to promote wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and the activation of matrix metalloproteinases (MMPs).[2] The following diagrams illustrate the putative signaling pathways involved.

Caption: Proposed pathway for NOX2 induction by this compound.

Caption: Putative downstream signaling leading to MMP activation.

References

Spectroscopic and Mechanistic Insights into 4',6,7-Trimethoxyisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4',6,7-Trimethoxyisoflavone (CAS No. 798-61-8), a naturally occurring isoflavone with demonstrated biological activity. This document details its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a key signaling pathway associated with its wound-healing effects.

Spectroscopic Data

The structural elucidation of this compound is confirmed through detailed NMR and MS analysis. The data presented here is compiled from referenced scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.95 | s | |

| H-5 | 7.49 | s | |

| H-8 | 6.99 | s | |

| H-2', H-6' | 7.43 | d | 8.7 |

| H-3', H-5' | 6.95 | d | 8.7 |

| 4'-OCH₃ | 3.84 | s | |

| 6-OCH₃ | 3.94 | s | |

| 7-OCH₃ | 3.92 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Atom No. | Chemical Shift (δ, ppm) |

| C-2 | 152.7 |

| C-3 | 123.6 |

| C-4 | 175.0 |

| C-4a | 115.1 |

| C-5 | 118.9 |

| C-6 | 149.3 |

| C-7 | 151.5 |

| C-8 | 99.8 |

| C-8a | 157.6 |

| C-1' | 124.0 |

| C-2', C-6' | 130.2 |

| C-3', C-5' | 113.7 |

| C-4' | 159.5 |

| 4'-OCH₃ | 55.3 |

| 6-OCH₃ | 56.4 |

| 7-OCH₃ | 56.2 |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI | 313.1071 | To be determined from fragmentation studies |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of isoflavones.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR: Standard one-dimensional ¹H NMR experiments are performed. Typical parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for the analysis of isoflavones. This can be a standalone mass spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

-

Ionization: ESI is performed in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. For fragmentation analysis (MS/MS), the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which aid in structural confirmation.

Signaling Pathway

Research has shown that this compound promotes the migration of human keratinocytes (HaCaT cells), a crucial process in wound healing. This effect is mediated through the activation of the NADPH oxidase 2 (NOX2) pathway, leading to the generation of reactive oxygen species (ROS) and subsequent activation of matrix metalloproteinases (MMPs).[2]

Conclusion

This technical guide provides essential spectroscopic data and relevant experimental protocols for the characterization of this compound. The included information on its role in the NOX2 signaling pathway highlights its potential as a therapeutic agent in wound healing applications. This compilation serves as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related scientific fields.

References

4',6,7-Trimethoxyisoflavone: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6,7-Trimethoxyisoflavone is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. As a methoxylated derivative of genistein, this compound has garnered interest for its potential therapeutic applications, ranging from anti-inflammatory and anticancer to neuroprotective effects. The presence of methoxy groups generally enhances metabolic stability and bioavailability compared to hydroxylated counterparts, making this compound and related compounds promising candidates for drug development.[1][2] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. Due to the limited availability of studies on this specific isoflavone, data from structurally similar methoxyflavones and isoflavones are included to infer its potential biological activities.

Core Mechanisms of Action

The biological effects of this compound are attributed to its ability to modulate multiple cellular processes and signaling pathways. The primary mechanisms investigated include anti-inflammatory, anticancer, and neuroprotective activities, as well as enzyme inhibition.

Anti-inflammatory Effects

Polymethoxylated flavonoids are recognized for their potent anti-inflammatory properties.[3] They can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3] By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory cytokines and mediators. For instance, a structurally related compound, 5,6,7-trimethoxyflavone, has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[4] This inhibition is achieved by suppressing the activation of NF-κB, AP-1, and STAT1/3 transcription factors.[4] Similarly, 5,7,4'-trimethoxyflavanone has been demonstrated to reduce LPS-induced intestinal inflammation by inhibiting NF-κB activation and decreasing levels of TNF-α, IL-6, and IL-1β.[5]

Anticancer Activity

Methoxyflavones have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][6] The anticancer effects of these compounds are often mediated by their interaction with key signaling pathways that regulate cell survival and death. For example, some polymethoxyflavones have been found to induce apoptosis in cancer cells by modulating the expression of apoptotic markers like p53, Bcl-2, and Bax.[7] The PI3K/Akt/mTOR pathway, which is crucial for tumor cell development and survival, is a common target for these compounds.[8] Studies on 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone have shown that it can inhibit angiogenesis and induce apoptosis by downregulating the Akt/mTOR pathway.[8] Furthermore, some methoxyflavones can reverse multidrug resistance in cancer cells by inhibiting the activity of efflux pumps.[1]

Neuroprotective Potential

The neuroprotective effects of trimethoxyflavones are an area of growing research interest. These compounds may offer protection against neurotoxicity and neuroinflammation, which are implicated in neurodegenerative diseases.[7] For instance, 5,7,4'-trimethoxyflavone has been shown to exert neuroprotective effects in a mouse model of Alzheimer's disease by reducing levels of Aβ, IL-1β, IL-6, and TNF-α.[9][10] In silico studies and molecular docking have predicted that this compound can interact with key neurotransmitter receptors, such as serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and GABA receptors (GABRG2), suggesting a multi-target approach to its neuroprotective action.[9][10]

Enzyme Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes. A notable example is the inhibition of catechol-O-methyltransferase (COMT). 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone has been identified as a COMT inhibitor with an IC50 of 0.2 µg/mL.[11] Additionally, many methoxyflavones have been studied for their potential to inhibit other enzymes like cholinesterases and aromatase (CYP19A1), which are therapeutic targets for Alzheimer's disease and hormone-dependent breast cancer, respectively.[12]

Other Potential Bioactivities

-

Wound Healing: this compound has been reported to promote wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and activation of matrix metalloproteinases (MMPs).[11]

-

Estrogen Receptor Interaction: Due to its isoflavone structure, which is similar to that of phytoestrogens, this compound may interact with estrogen receptors, suggesting potential applications in hormone-related conditions.[13]

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The table below summarizes data for structurally related trimethoxyflavones and isoflavones to provide a comparative context for its potential bioactivity.

| Compound | Assay/Target | Cell Line/System | IC50 Value | Reference |

| 3',8-Dihydroxy-4',6,7-trimethoxyisoflavone | Catechol-O-methyltransferase | N/A | 0.2 µg/mL | [11] |

| 5,6,7-Trimethoxyflavone | Nitric Oxide (NO) Production | RAW 264.7 | 13.5 µM | [14] |

| 5,3′,4′-Trihydroxy-6,7,8-trimethoxyflavone | Cytotoxicity | MCF-7 | 4.9 µM | [14] |

| 4′,5′-dihydroxy-5,7,3′-trimethoxyflavone | Cytotoxicity | HCC1954 | 8.58 µM | [14] |

Signaling Pathways and Visualizations

The biological activities of this compound are underpinned by its modulation of critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways potentially targeted by this compound based on evidence from structurally related molecules.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the biological activities of compounds like this compound. These should be optimized based on the specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials: 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, cell culture medium, test compound.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14]

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials: Annexin V-FITC Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), Phosphate-Buffered Saline (PBS), flow cytometer.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around the IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[2]

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample and evaluate changes in their expression levels.

-

Materials: SDS-PAGE gels, PVDF or nitrocellulose membranes, primary and secondary antibodies, lysis buffer, chemiluminescent substrate, imaging system.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins. Determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein (e.g., p-Akt, NF-κB, Bcl-2) overnight at 4°C. Then, incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and capture the signal with an imaging system. Use a loading control (e.g., β-actin) to normalize protein levels.[14]

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

-

Materials: RAW 264.7 macrophages, LPS, Griess reagent, 96-well plate, microplate reader.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration and calculate the percentage of NO production inhibition to determine the IC50 value.[14]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Polymethoxylated flavones for modulating signaling pathways in inflammation [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound — TargetMol Chemicals [targetmol.com]

- 12. benchchem.com [benchchem.com]

- 13. This compound [myskinrecipes.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of 4',6,7-Trimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature contains limited specific data on the biological activity of 4',6,7-Trimethoxyisoflavone. This guide provides a comprehensive overview based on the available information for the compound and infers its potential biological activities by drawing comparisons with structurally related isoflavones and flavones. All data and mechanisms extrapolated from analogous compounds are clearly indicated.

Introduction

This compound is a naturally occurring isoflavonoid, a class of polyphenolic compounds found in various plants. Isoflavones are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The methoxylation of the isoflavone backbone, as seen in this compound, can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy.[1]

This technical guide serves as a resource for researchers and professionals, summarizing the known characteristics of this compound and exploring its putative biological activities based on the broader understanding of trimethoxy-substituted flavonoids. The document covers potential anticancer and anti-inflammatory properties, inferred mechanisms of action through key signaling pathways, and detailed experimental protocols for future in vitro and in vivo investigations.

Chemical and Physical Properties of this compound:

| Property | Value |

| CAS Number | 798-61-8[2] |

| Molecular Formula | C₁₈H₁₆O₅[2] |

| Molecular Weight | 312.32 g/mol [2] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 177-181°C[2] |

| Storage | Room temperature[2] |

Putative Biological Activities

While specific experimental data for this compound is scarce, its chemical structure suggests potential for a range of biological activities, primarily in the realms of anticancer and anti-inflammatory applications.[2] The presence and position of methoxy groups on the isoflavone scaffold are known to be critical determinants of their biological effects.[1][3]

Anticancer Potential: Many methoxy-substituted flavonoids have demonstrated cytotoxic effects against various cancer cell lines.[3] The mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] For instance, the substitution pattern of methoxy and hydroxyl groups plays a crucial role in determining cytotoxic efficacy.[1] It is plausible that this compound may exhibit similar properties, potentially through interaction with estrogen receptors, making it a candidate for investigation in hormone-related cancers.[2]

Anti-inflammatory Properties: Flavonoids are well-documented for their anti-inflammatory effects, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[5] Methoxyflavones, in particular, have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[6] Therefore, this compound is a promising candidate for investigation as an anti-inflammatory agent.

Other Potential Activities: Based on the activities of related compounds, this compound may also possess antioxidant and neuroprotective properties.[2][4] The methoxy groups can influence the antioxidant capacity, and many flavonoids have been shown to protect against oxidative stress-induced cellular damage.[1]

Quantitative Data from Structurally Related Compounds

Due to the lack of specific quantitative data for this compound, this section presents data from structurally similar trimethoxy-substituted flavones and isoflavones to provide a comparative context for its potential potency.

Table 1: Anticancer Activity of Structurally Related Methoxyflavones

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 5,3′,4′-trihydroxy-6,7,8-TMF (Sideritoflavone) | MCF-7 (Breast) | Cytotoxicity | 4.9 | [3] |

| 5,4′-dihydroxy-6,7,8-TMF (Xanthomicrol) | HCT116 (Colon) | Cell Viability | ~15-21 | [3] |

| 5,7,4′-trihydroxy-6,8,3′-TMF (Sudachitin) | HCT116 (Colon) | Cell Viability | 56.23 | [3] |

| 5,7,4′-trihydroxy-6,8,3′-TMF (Sudachitin) | HT-29 (Colon) | Cell Viability | 37.07 | [3] |

| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | Cell Growth | 3.92 | [3] |

| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 (Melanoma) | Cell Growth | 8.18 | [3] |

| 5,7-dihydroxy-4′-methoxyflavone (Acacetin) | Various | Cell Viability | ~25 | [3] |

Table 2: Anti-inflammatory Activity of a Structurally Related Methoxyflavone

| Compound | Cell Line | Inducer | Assay | IC50 (µM) | Reference |

| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | Nitric Oxide Production | 13.5 | [7] |

Inferred Mechanisms of Action and Signaling Pathways

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. Based on studies of structurally similar compounds, this compound is likely to modulate pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation and cancer.

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[6]

Caption: Putative inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Flavonoids have been shown to modulate MAPK signaling, contributing to their anticancer effects.[4]

Caption: Potential modulation of the MAPK signaling pathway.

Exemplary Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the biological activities of this compound. These protocols are based on standard methods used for analogous compounds.

General Experimental Workflow:

Caption: A generalized workflow for in vitro screening.

5.1. Cell Viability (MTT) Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

5.2. Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Cell culture medium (DMEM)

-

Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Although direct experimental evidence for its biological activity is currently limited, the analysis of structurally related methoxy-substituted flavonoids provides a strong rationale for its investigation.

Future research should focus on a systematic evaluation of the biological activities of this compound. This should include:

-

In vitro screening: Comprehensive assessment of its cytotoxic effects against a broad panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Anti-inflammatory assays: Detailed investigation of its effects on the production of various pro-inflammatory mediators and the expression of inflammatory enzymes.

-

Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluation of its efficacy and safety in animal models of cancer and inflammation.

A thorough investigation of this compound will contribute to a better understanding of the structure-activity relationships of trimethoxyisoflavones and may lead to the development of new and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In Vitro Profile of 4',6,7-Trimethoxyisoflavone: A Technical Whitepaper

A comprehensive analysis of the in vitro studies investigating the biological activities and mechanisms of action of 4',6,7-Trimethoxyisoflavone.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with specific in vitro studies, quantitative data, and detailed experimental protocols for this compound is limited. This guide, therefore, draws upon available information for structurally related methoxylated isoflavones and flavones to provide a foundational understanding of its potential biological activities and suggest experimental approaches for its investigation.

Introduction

This compound belongs to the isoflavonoid class of polyphenolic compounds, characterized by a 3-phenylchromen-4-one backbone. The presence and position of methoxy groups on the isoflavone scaffold are known to significantly influence the molecule's bioavailability, metabolic stability, and biological activity. Methoxylated flavonoids, in general, have garnered considerable interest in pharmacological research due to their diverse therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide aims to provide a detailed overview of the potential in vitro activities of this compound, based on the broader knowledge of related compounds, and to offer a framework for its systematic in vitro evaluation.

Potential Biological Activities and Mechanisms of Action

Based on studies of structurally similar methoxylated flavonoids, this compound is anticipated to exhibit a range of biological effects. The following sections outline these potential activities and the likely underlying signaling pathways.

Anti-Inflammatory Activity

Methoxylated flavonoids are recognized for their potent anti-inflammatory effects. The proposed mechanism for this compound would likely involve the modulation of key inflammatory signaling pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically activate transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory mediators. This compound may suppress this cascade.

Caption: Proposed anti-inflammatory mechanism of this compound.

Anticancer Activity

Many methoxylated flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound could be mediated through the induction of apoptosis and inhibition of cell proliferation.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound may trigger apoptosis by modulating the expression of key regulatory proteins.

4',6,7-Trimethoxyisoflavone and its role in plant secondary metabolism

An In-depth Technical Guide on 4',6,7-Trimethoxyisoflavone and its Role in Plant Secondary Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring polymethoxylated isoflavone, a class of secondary metabolites found predominantly in the plant kingdom, particularly within the Leguminosae family.[1] As a phytoestrogen, its structure bears similarity to estrogen, allowing it to interact with estrogen receptors, which underpins much of the pharmacological interest in this compound.[1] Isoflavones are synthesized via a branch of the phenylpropanoid pathway and play crucial roles in plant physiology, including acting as defense compounds (phytoalexins) against pathogens and in symbiotic plant-microbe interactions.[2][3]

The addition of methoxy groups to the isoflavone backbone, as seen in this compound, often enhances metabolic stability and biological activity, increasing the lipophilicity of the molecule.[4] This modification can lead to improved bioavailability and efficacy, making polymethoxylated flavonoids like this one promising candidates for drug development.[1] Research has highlighted their potential anti-inflammatory, antioxidant, and anti-cancer properties.[1][5]

This technical guide provides a comprehensive overview of the biosynthesis of this compound, its putative roles in plant secondary metabolism, and the signaling pathways it may influence. It includes a compilation of relevant quantitative data for related compounds, detailed experimental protocols for its study, and diagrams to illustrate key metabolic and signaling pathways.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the well-characterized isoflavonoid pathway. The pathway begins with the primary metabolite L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce key chalcone intermediates. From there, a legume-specific branch leads to the isoflavone core, which is subsequently modified by hydroxylation and a series of position-specific methylations.

The direct precursor to this compound is likely the isoflavone glycitein (7,4'-dihydroxy-6-methoxyisoflavone), which is notably found in soybeans (Glycine max).[2][6] The proposed pathway involves the following key enzymatic steps:

-

General Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA via the enzymes Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).

-

Flavanone Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin chalcone. This is then isomerized to the flavanone liquiritigenin (4',7-dihydroxyflavanone) by Chalcone Isomerase (CHI).

-

Glycitein Synthesis:

-

Hydroxylation: Liquiritigenin is hydroxylated at the 6-position by a cytochrome P450 enzyme, Flavonoid 6-hydroxylase (F6H) , to yield 6,7,4'-trihydroxyflavanone (6-hydroxyliquiritigenin).[3][6]

-

Isoflavone Backbone Formation: The 2-Aryl ring is migrated from position 2 to 3 by Isoflavone Synthase (IFS) , another critical cytochrome P450 enzyme, forming a 2-hydroxyisoflavanone intermediate.[7]

-

Dehydration: The intermediate is dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form 6,4'-dihydroxy-7-hydroxyisoflavone (6-hydroxydaidzein).[3]

-

First Methylation: An Isoflavone O-methyltransferase (IOMT) catalyzes the methylation of the 6-hydroxyl group to produce glycitein (7,4'-dihydroxy-6-methoxyisoflavone).[7][8]

-

-

Final Methylation Steps:

-

Second Methylation: Glycitein is methylated at the 7-hydroxyl group by a specific Isoflavone 7-O-methyltransferase to yield 4'-hydroxy-6,7-dimethoxyisoflavone.[9]

-

Third Methylation: A final methylation at the 4'-hydroxyl group by an Isoflavone 4'-O-methyltransferase produces the final product, this compound.[10]

-

The precise order of the final two methylation steps may vary depending on enzyme substrate specificities in a given plant species.

Role in Plant Secondary Metabolism

While the specific functions of this compound have not been extensively studied in planta, its roles can be inferred from the known functions of isoflavones and the impact of O-methylation.

-

Plant Defense (Phytoalexins): Isoflavonoids are renowned for their role as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[2] The production of isoflavones like glycitein is induced by fungal elicitors.[8] The methoxy groups of this compound may enhance its antimicrobial potency and stability at the site of infection.

-

Signaling in Symbiosis: Isoflavones are critical signaling molecules in the establishment of nitrogen-fixing symbiosis between legumes and rhizobia bacteria. They are exuded from plant roots to attract rhizobia and induce the expression of bacterial nod genes, initiating nodule formation.

-

UV Protection: Flavonoids, in general, accumulate in epidermal tissues and protect plants from damaging UV-B radiation by absorbing high-energy wavelengths.

-

Allelopathy: Some secondary metabolites are released into the environment to inhibit the growth of competing plant species. Isoflavones can exert allelopathic effects, influencing the surrounding flora.[11]

-

Enhanced Bioactivity: O-methylation generally increases the lipophilicity of flavonoids. This can enhance their ability to cross biological membranes, potentially increasing their efficacy as defense compounds within plant tissues or as signaling molecules.[4]

Signaling Pathways

Regulation of Biosynthesis in Plants

The biosynthesis of isoflavones is tightly regulated by a complex network of signaling pathways that integrate developmental cues and environmental stresses. Plant hormones, particularly jasmonic acid (JA) and salicylic acid (SA), are key signaling molecules in plant defense responses that often lead to the upregulation of secondary metabolite production.

Abiotic stresses (like UV light) or biotic stresses (like pathogen attack) trigger intracellular signaling cascades. These cascades lead to the synthesis of plant hormones like JA. The hormonal signals then activate specific transcription factors (e.g., MYB, bHLH, WRKY families), which bind to the promoter regions of biosynthetic genes (e.g., PAL, CHS, IFS), thereby inducing their expression and leading to the production of isoflavones.[6]

Modulation of Mammalian Signaling Pathways

For drug development professionals, the interaction of flavonoids with mammalian signaling pathways is of primary interest. Structurally related methoxyflavones have demonstrated potent anti-inflammatory and anti-cancer activities by modulating key signaling cascades. For instance, 5,6,7-trimethoxyflavone has been shown to inhibit the production of pro-inflammatory mediators by down-regulating the NF-κB, AP-1, and STAT1/3 signaling pathways in macrophages.[12] These pathways are central to the inflammatory response and are often dysregulated in chronic diseases and cancer. It is plausible that this compound exerts similar effects.

Quantitative Data

| Compound | Plant Tissue | Concentration Range (µg/g Dry Weight) | Reference(s) |

| Daidzein & Glycosides | Soybean Seed | 200 - 2,500 | [3][6] |

| Soybean Leaf | 50 - 700 | [13] | |

| Genistein & Glycosides | Soybean Seed | 250 - 3,000 | [3][6] |

| Soybean Leaf | 100 - 800 | [13] | |

| Glycitein & Glycosides | Soybean Seed | 50 - 500 | [3][6][14] |

| Soybean Hypocotyl | 100 - 1,200 | [7] |

Note: Concentrations are highly dependent on the specific cultivar, environmental conditions, and developmental stage.

Experimental Protocols

The study of this compound involves its extraction from a plant matrix, purification, and quantification, followed by functional characterization.

Protocol: Ultrasound-Assisted Extraction (UAE) of Isoflavones

This protocol describes an efficient method for extracting isoflavones from dried plant material.[6]

-

Preparation: Dry the plant material (e.g., leaves, seeds) at 40-50°C to a constant weight. Grind the dried material into a fine powder to maximize surface area.

-

Extraction: Weigh approximately 1.0 g of the powdered plant material into a 50 mL conical tube. Add 20 mL of 80% aqueous methanol.

-

Sonication: Vortex the mixture for 1 minute, then place the tube in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Collection: Carefully decant the supernatant (the extract) into a clean collection tube. For exhaustive extraction, the pellet can be re-extracted with an additional 20 mL of solvent, and the supernatants combined.

-

Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter into an HPLC vial for analysis.[6]

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a framework for the quantification of isoflavones using HPLC with UV detection.[6]

-

Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV/Diode-Array Detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient might start at 15-20% B, increase to 60-70% B over 30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 260 nm.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions to create a series of working standards with known concentrations (e.g., 1 to 100 µg/mL).

-

-

Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.995.

-

Inject the prepared plant extracts.

-

Identify the peak for this compound based on retention time matching with the standard.

-

Calculate the concentration in the extract using the regression equation from the calibration curve.

-

Protocol: In Vitro O-Methyltransferase (OMT) Enzyme Assay

This protocol is for characterizing the activity of a candidate OMT enzyme involved in the biosynthesis.

-

Enzyme Source: Recombinant OMT protein expressed in E. coli or yeast and purified.

-

Reaction Mixture (Total volume ~50 µL):

-

100 mM Tris-HCl buffer (pH 7.5).

-

10 µM Isoflavone substrate (e.g., Glycitein or 4'-hydroxy-6,7-dimethoxyisoflavone).

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor.

-

1-5 µg of purified recombinant OMT protein.

-

-

Reaction:

-

Combine all components except the enzyme and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the OMT protein.

-

Incubate at 30°C for 30-60 minutes.

-

-

Termination and Extraction:

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the products twice with 200 µL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

-

Analysis:

-

Pool the organic (ethyl acetate) layers and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in 50 µL of methanol.

-

Analyze the product formation using HPLC or LC-MS by comparing with an authentic standard of the methylated product.

-

Conclusion

This compound stands as a compound of significant interest at the intersection of plant biochemistry and pharmacology. Its biosynthesis from the core isoflavonoid pathway, involving specific hydroxylation and a cascade of O-methylations, highlights the elegant metabolic engineering capabilities of plants. In its natural context, it likely contributes to plant defense and environmental interactions, roles that are enhanced by the stability and bioactivity conferred by its methoxy groups.

For researchers and drug developers, the potential of this molecule to modulate key mammalian signaling pathways, such as NF-κB, offers exciting therapeutic avenues. However, this guide also underscores a critical gap in the current body of knowledge: a lack of specific quantitative data on its natural abundance and a full elucidation of its physiological roles. The detailed protocols provided herein offer a robust framework for future research to address these questions, paving the way for a deeper understanding and potential exploitation of this promising natural product.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative analysis of hydroxylated polymethoxyflavones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isoflavone 7-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 9. Isoflavone 4'-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

4',6,7-Trimethoxyisoflavone: A Technical Guide to an Emerging Bioactive Compound

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4',6,7-Trimethoxyisoflavone, a specific isoflavone of interest for its potential therapeutic applications. While dedicated research on this particular isomer is currently limited, this document collates the available information on its biological activity, potential natural sources, and general methodologies for its synthesis and characterization. This guide aims to serve as a foundational resource to stimulate further investigation into this promising molecule.

Introduction and Historical Context

Isoflavones, a class of phytoestrogens, have garnered significant scientific interest since the 1990s for their potential roles in human health, including the prevention of hormone-dependent cancers and osteoporosis. The history of isoflavone research is rich, with early discoveries in the mid-20th century identifying these compounds in various plants, particularly legumes.

While the detailed discovery and history of this compound are not well-documented in publicly available literature, its chemical structure and classification as a trimethoxyisoflavone place it within this extensively studied family of natural products. The presence of methoxy groups is known to influence the bioavailability and biological activity of flavonoids. The specific substitution pattern of this compound suggests unique properties that warrant further exploration. One notable finding indicates its role in promoting wound healing through the induction of NADPH oxidase 2 (NOX2), leading to collective cell migration and matrix metalloproteinase (MMP) activation[1]. Furthermore, its listing as an ingredient in Chinese herbal medicine suggests a potential history of use in traditional practices, although the specific plant sources are not explicitly identified in the available literature[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 798-61-8 | [2][3][4] |

| Molecular Formula | C₁₈H₁₆O₅ | [3][4][5] |

| Molecular Weight | 312.32 g/mol | [5] |

| Melting Point | 177-181°C | [5] |

Synthesis and Characterization

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of isoflavones, which could be applied to produce this compound. The key steps would involve the preparation of appropriately substituted precursors, followed by a coupling reaction and cyclization.

Characterization

The structural elucidation and confirmation of synthesized or isolated this compound would rely on a combination of standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and a characteristic singlet for the C2-proton of the isoflavone core. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including the carbonyl carbon (C4), olefinic carbons (C2 and C3), and carbons bearing methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₈H₁₆O₅. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the α,β-unsaturated ketone, aromatic rings, and C-O ether linkages. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the isoflavone chromophore. |

Natural Occurrence and Isolation

While this compound is listed as a component of Chinese herbal medicine, specific plant sources have not been definitively identified in the available literature[2]. Phytochemical screening of various plants from families known to produce isoflavones, such as Fabaceae, could potentially lead to its discovery in nature.

General Isolation Workflow

The isolation of isoflavones from plant material typically involves extraction followed by chromatographic separation. The following diagram outlines a general workflow that could be employed for the isolation of this compound.

References

- 1. This compound — TargetMol Chemicals [targetmol.com]

- 2. Category of chemicals: Chinese herbal medicine ingredients - chemBlink [chemblink.com]